Para-Thiazole Substitution Defines a Unique Scaffold Relative to Known GSK-3β Inhibitor AR-A014418
The target compound features a 4-(thiazol-2-yl)benzyl group, which is a distinct structural motif compared to the 5-nitrothiazole core of AR-A014418, a well-characterized GSK-3β inhibitor [1]. This substitution pattern is expected to confer a different binding mode and target selectivity profile [2].
| Evidence Dimension | Chemical Structure |
|---|---|
| Target Compound Data | 1-Phenethyl-3-(4-(thiazol-2-yl)benzyl)urea |
| Comparator Or Baseline | AR-A014418 (1-(4-Methoxybenzyl)-3-(5-nitro-1,3-thiazol-2-yl)urea) |
| Quantified Difference | Presence of a 4-(thiazol-2-yl)benzyl group vs. a 5-nitro-1,3-thiazol-2-yl group; absence of a methoxybenzyl group vs. presence of a methoxybenzyl group |
| Conditions | Structural comparison; no direct assay data available. |
Why This Matters
This structural divergence suggests that the target compound is unlikely to act as a potent GSK-3β inhibitor and may have a completely different biological target profile, making it a valuable tool for exploring alternative pathways.
- [1] Bhat, R., Xue, Y., Berg, S., Hellberg, S., Ormö, M., Nilsson, Y., Radesäter, A. C., Jerning, E., Markgren, P. O., Borgegård, T., Nylöf, M., Giménez-Cassina, A., Hernández, F., Lucas, J. J., Díaz-Nido, J., Avila, J. (2003). Structural insights and biological effects of glycogen synthase kinase 3-specific inhibitor AR-A014418. Journal of Biological Chemistry, 278(46), 45937-45945. View Source
- [2] Patent US2012/0283255 A1. Urea derivatives, methods for their manufacture, and uses therefor. 2012. View Source
